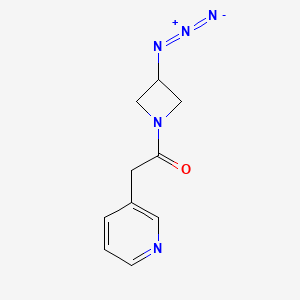
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Übersicht
Beschreibung
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and another piperidine ring attached via an ethanone linker
Vorbereitungsmethoden
The synthesis of 1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one typically involves multiple steps:
Formation of the Piperidine Rings: The piperidine rings can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Linking the Piperidine Rings: The two piperidine rings are linked through an ethanone bridge, which can be achieved using condensation reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow chemistry techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone linker to an alcohol.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the role of fluorinated compounds in biological systems.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-(Chloromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
1-(3-(Hydroxymethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one: Contains a hydroxymethyl group instead of a fluoromethyl group.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered lipophilicity.
Eigenschaften
IUPAC Name |
1-[3-(fluoromethyl)piperidin-1-yl]-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c14-9-12-2-1-7-16(10-12)13(17)8-11-3-5-15-6-4-11/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVARNBGHHWLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CCNCC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















